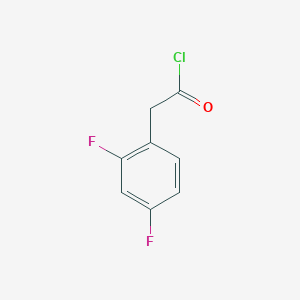

2,4-Difluorophenylacetyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-2-6(10)4-7(5)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYSRIJCIXHMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-Difluorophenylacetyl chloride synthesis from 2,4-difluorophenylacetic acid

An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenylacetyl Chloride from 2,4-Difluorophenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a critical building block in modern drug discovery. The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a well-established method for enhancing pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1][2] Consequently, fluorinated intermediates like this compound are of significant interest to researchers in medicinal chemistry and process development. This document details the underlying chemical principles, compares common synthetic methodologies, offers a detailed, field-proven experimental protocol, and outlines essential safety and analytical considerations for this transformation.

Introduction: The Significance of Fluorinated Intermediates

The presence of a difluorophenyl moiety in drug candidates can profoundly influence their physicochemical and pharmacokinetic profiles.[1] this compound serves as a highly reactive precursor, enabling the efficient introduction of the 2,4-difluorophenylacetyl group into a wide array of molecules.[3] Its utility is demonstrated in the synthesis of nonpolar peptide nucleic acid monomers and other complex molecular architectures.[4][5] The conversion from its corresponding carboxylic acid, 2,4-difluorophenylacetic acid, is a fundamental and frequently employed reaction in pharmaceutical synthesis. This guide focuses on providing the in-depth knowledge required to perform this conversion efficiently, safely, and with high fidelity.

Core Principles: The Chemistry of Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a classic nucleophilic acyl substitution reaction.[6] The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, it must first be converted into a better one. Chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) achieve this by transforming the hydroxyl group into a highly reactive intermediate that can be easily displaced by a chloride ion.[6][7]

Mechanism with Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used reagent for this transformation due to its effectiveness and the convenient nature of its byproducts.[6] The reaction proceeds through a multistep mechanism:

-

Nucleophilic Attack: The oxygen of the carboxylic acid's carbonyl group attacks the electrophilic sulfur atom of thionyl chloride.[8]

-

Intermediate Formation: This initial attack, followed by rearrangement and the loss of a chloride ion, forms a highly reactive chlorosulfite intermediate.[6]

-

Nucleophilic Acyl Substitution: The chloride ion (Cl⁻) then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[6][9]

-

Product Formation & Byproduct Evolution: The tetrahedral intermediate collapses, forming the final this compound. The unstable chlorosulfite portion decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[6] The evolution of these gaseous byproducts helps to drive the reaction to completion according to Le Châtelier's principle.[6]

Caption: Reaction mechanism for acyl chloride formation using thionyl chloride.

Mechanism with Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another effective, albeit milder and more expensive, reagent for this conversion.[7] It is often preferred when the substrate is sensitive to the harsher conditions or higher temperatures sometimes required for thionyl chloride. The reaction is typically catalyzed by a catalytic amount of N,N-dimethylformamide (DMF).[7][10]

-

Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, an iminium species.[7]

-

Activation of Carboxylic Acid: The carboxylic acid attacks the Vilsmeier reagent, forming a reactive O-acylisourea intermediate and regenerating DMF.

-

Nucleophilic Attack: A chloride ion attacks the activated carbonyl carbon.

-

Product Formation: The intermediate collapses to yield the desired acyl chloride, along with carbon dioxide and carbon monoxide as gaseous byproducts.[11]

The choice between thionyl chloride and oxalyl chloride depends on the substrate's sensitivity, cost considerations, and the desired reaction scale. For robust molecules like 2,4-difluorophenylacetic acid, thionyl chloride is a cost-effective and highly efficient choice.

Experimental Protocol: Synthesis using Thionyl Chloride

This section provides a detailed, self-validating protocol for the synthesis of this compound. The causality for each step is explained to ensure both reproducibility and a fundamental understanding of the process.

Workflow Overview

Caption: General workflow for the synthesis and purification of the product.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 2,4-Difluorophenylacetic acid | 172.13[4] | 17.21 g (0.1 mol) | 1.0 | Starting material. Ensure it is dry, as moisture will consume the thionyl chloride. Melting point: 115-118 °C.[5] |

| Thionyl Chloride (SOCl₂) | 118.97 | 29.74 g (18.2 mL) | 2.5 | Reagent and solvent. Using an excess ensures the reaction goes to completion.[12] Should be freshly distilled or from a new bottle for best results. |

| Anhydrous Toluene (optional) | - | 50 mL | - | Can be used as a solvent, especially for larger scale reactions, to aid in heat transfer and mixing. A patent describes a similar reaction in toluene.[13] |

| Dry Nitrogen or Argon Gas | - | - | - | For maintaining an inert atmosphere to prevent reaction with atmospheric moisture. |

Step-by-Step Methodology

CAUTION: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[14][15] Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.

-

Apparatus Setup: Assemble a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet adapter. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. This is critical as any moisture will hydrolyze both the thionyl chloride and the acyl chloride product.

-

Charging the Reactor: Charge the flask with 2,4-difluorophenylacetic acid (17.21 g, 0.1 mol).

-

Reagent Addition: Under a positive pressure of nitrogen, slowly add the thionyl chloride (18.2 mL, 0.25 mol) to the flask at room temperature using a dropping funnel or syringe. The reaction is exothermic, and gas evolution (HCl, SO₂) will be observed.

-

Reaction Execution: Once the initial effervescence subsides, heat the reaction mixture to a gentle reflux (approximately 70-80 °C) using a heating mantle and a temperature controller.[12] Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution. The solution should become clear and homogeneous.

-

Removal of Excess Reagent: After cooling the mixture to room temperature, the excess thionyl chloride must be removed. This is achieved by distillation at atmospheric pressure, followed by vacuum distillation.[12] This step is crucial to prevent contamination of the final product.

-

Product Purification: The crude this compound is then purified by fractional distillation under high vacuum.[13] Collect the fraction boiling at the appropriate temperature (literature boiling points for similar compounds suggest a range of 100-110 °C at ~12 Torr).[16] The expected yield is typically high, often exceeding 90%.[13]

-

Storage: The purified product is a corrosive and moisture-sensitive liquid. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.

Safety and Hazard Management

The reagents used in this synthesis are hazardous, and strict adherence to safety protocols is essential.

-

Thionyl Chloride (SOCl₂): Causes severe skin burns and eye damage, is toxic if inhaled, and reacts violently with water, releasing toxic gases (HCl and SO₂).[14][15] Always handle in a fume hood.[14] Ensure a supply of appropriate quenching agent (e.g., sodium bicarbonate solution for spills, or slow addition to a stirred vessel of isopropanol for destroying excess reagent) is readily available.

-

Hydrogen Chloride (HCl): A corrosive gas that is produced as a byproduct. The reaction apparatus must be vented through a gas scrubber containing a basic solution (e.g., NaOH solution) to neutralize the acidic off-gases.

-

This compound: As an acyl chloride, the product is corrosive and will react with moisture (including humidity in the air and on skin) to produce HCl. Handle with the same precautions as the starting reagents.

Product Characterization and Analysis

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

-

Infrared (IR) Spectroscopy: The most telling feature is the disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong, sharp carbonyl (C=O) stretching absorption for the acyl chloride at a higher frequency, typically around 1800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show the characteristic signals for the aromatic protons and the methylene (-CH₂-) protons adjacent to the carbonyl group. The chemical shift of the methylene protons will be slightly different from that in the starting carboxylic acid.

-

¹³C NMR: The carbonyl carbon of the acyl chloride will have a characteristic chemical shift in the range of 160-180 ppm.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight of the product and assess its purity. A prominent peak corresponding to the formation of the acylium ion is a common fragmentation pattern.

-

Purity Analysis (Trace Levels): For pharmaceutical applications, determining residual acyl chloride in drug substances is crucial. Due to their high reactivity, direct analysis can be challenging. A common strategy involves derivatization with an alcohol (like methanol) or an amine, followed by analysis using HPLC or GC.[17][18]

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a robust and essential transformation for researchers in drug development. By understanding the underlying reaction mechanisms and adhering to a carefully controlled and safe experimental protocol, scientists can reliably produce this valuable intermediate. The choice of chlorinating agent, rigorous exclusion of moisture, and proper purification are the cornerstones of a successful synthesis, enabling the advancement of medicinal chemistry programs that rely on fluorinated building blocks.

References

- Acyl Chlorides - formation and hydrolysis mechanism - YouTube. (2025). YouTube.

- Acid chloride formation (video) - Khan Academy. (n.d.). Khan Academy.

- Video: Acyl Chloride Uses, Reactions & Synthesis - Study.com. (n.d.). Study.com.

- Acyl chloride - Wikipedia. (n.d.). Wikipedia.

- Spectroscopic Analysis : Acyl Chlorides - University of Calgary. (n.d.). University of Calgary.

- 2,4-Difluorophenyl acetic acid synthesis - ChemicalBook. (n.d.). ChemicalBook.

- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed. (2017). PubMed.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.

- SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.

- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - ResearchGate. (n.d.). ResearchGate.

- SAFETY DATA SHEET - Merck Millipore. (2025). Merck Millipore.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa. (2025). Wolfa.

- SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.

- Procedure - Organic Syntheses. (n.d.). Organic Syntheses.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- 2,4-Difluorophenylacetic acid 97 81228-09-3 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed. (2025). PubMed.

- 2,4-Difluorophenylacetic acid | CAS#:81228-09-3 | Chemsrc. (2025). Chemsrc.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

- Oxalyl chloride - Wikipedia. (n.d.). Wikipedia.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). PubMed Central.

- 2-(4-Fluorophenyl)acetyl chloride Formula - ECHEMI. (n.d.). ECHEMI.

- The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog. (2012). Henry Rzepa's Blog.

Sources

- 1. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Difluorophenylacetic acid 97 81228-09-3 [sigmaaldrich.com]

- 5. 2,4-Difluorophenylacetic acid | CAS#:81228-09-3 | Chemsrc [chemsrc.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Acyl chloride - Wikipedia [en.wikipedia.org]

- 8. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 2,4-Difluorophenyl acetic acid synthesis - chemicalbook [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. echemi.com [echemi.com]

- 17. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Difluorophenylacetyl Chloride: A Core Intermediate for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound and often beneficial alterations in a molecule's pharmacokinetic and pharmacodynamic profile. 2,4-Difluorophenylacetyl chloride, a key building block, embodies the strategic application of these principles. Its dual fluorine substitution on the phenyl ring significantly influences the electronic nature and metabolic stability of resulting derivatives, making it a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and applications of this compound for professionals engaged in pharmaceutical research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in synthesis. While experimentally determined data for some properties of this compound are not widely published, the available information and data for structurally related compounds provide a strong basis for its characterization.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 141060-00-6 | [1][2] |

| Molecular Formula | C₈H₅ClF₂O | [1][3] |

| Molecular Weight | 190.57 g/mol | [1] |

| Appearance | Clear liquid (predicted) | [2] |

| Purity | ≥95% - 96% | [1][2][3] |

| Storage | Store under inert atmosphere at room temperature. |

Synthesis and Chemical Reactivity

The primary route to this compound involves the chlorination of its corresponding carboxylic acid, 2,4-difluorophenylacetic acid. This transformation is a standard procedure in organic synthesis, often employing common chlorinating agents.

Experimental Protocol: Synthesis of this compound

A well-established method for the synthesis of this compound involves the reaction of 2,4-difluorophenylacetic acid with a chlorinating agent such as phosgene.

Step-by-step Methodology:

-

To a solution of 2,4-difluorophenylacetic acid in an inert solvent (e.g., toluene), a catalytic amount of a suitable reagent like 4-(dipropylamino)pyridine is added.

-

Phosgene is then introduced into the reaction mixture, with the molar ratio of 2,4-difluorophenylacetic acid to phosgene typically being around 1:4.

-

The reaction is carried out under reflux conditions.

-

Upon completion of the reaction, the excess phosgene and solvent are removed under reduced pressure.

-

The final product, this compound, is then isolated by distillation under high vacuum.

This method has been reported to yield the product with a purity of over 98% and a molar yield of approximately 90.6%.

Chemical Reactivity

As an acyl chloride, this compound is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its utility in organic synthesis.

Key Reactions:

-

Amidation: Reacts with primary and secondary amines to form the corresponding amides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.

-

Esterification: Reacts with alcohols to yield esters.

-

Friedel-Crafts Acylation: Can be used to introduce the 2,4-difluorophenylacetyl group onto an aromatic ring in the presence of a Lewis acid catalyst.

-

Hydrolysis: Reacts with water to hydrolyze back to 2,4-difluorophenylacetic acid. This highlights the importance of handling the compound under anhydrous conditions.

The electron-withdrawing nature of the two fluorine atoms on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity compared to non-fluorinated analogues.

Applications in Drug Development

The 2,4-difluorophenylacetyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable alterations in lipophilicity and bioavailability. While specific examples detailing the use of this compound are often found within proprietary drug development programs, its utility can be inferred from the prevalence of the 2,4-difluorophenylacetyl group in various classes of therapeutic agents.

The strategic placement of two fluorine atoms can block sites of metabolic oxidation, prolonging the half-life of a drug. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups, influencing drug-receptor interactions.

Handling, Storage, and Quality Control

As a reactive acyl chloride, this compound requires careful handling to ensure safety and maintain its integrity.

Safety and Handling Precautions

-

Corrosive: Causes severe skin burns and eye damage. Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Moisture Sensitive: Reacts with moisture to release corrosive hydrogen chloride gas. All operations should be conducted in a well-ventilated fume hood and under anhydrous conditions.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases.

Storage Recommendations

Store in a cool, dry, and well-ventilated area away from incompatible materials. Containers should be tightly sealed, preferably under an inert atmosphere such as nitrogen or argon, to prevent hydrolysis.

Quality Control

The purity of this compound is critical for its successful application in synthesis. Standard analytical techniques can be employed for quality control:

-

Titration: Chemical titration can be used to determine the concentration of the acyl chloride.

-

Gas Chromatography (GC): GC can be used to assess the purity of the compound and identify any volatile impurities.

-

Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for confirming the structure and identifying functional groups. The IR spectrum of an acyl chloride is characterized by a strong carbonyl (C=O) stretch at a relatively high frequency (around 1800 cm⁻¹).

Conclusion

This compound is a valuable and highly reactive intermediate for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its difluorinated phenyl ring offers a strategic advantage in modulating the properties of drug candidates. A thorough understanding of its physicochemical properties, reactivity, and proper handling procedures is essential for its effective and safe utilization in the laboratory. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of key building blocks like this compound in enabling innovative drug design is set to increase.

References

Sources

An In-depth Technical Guide to 2,4-Difluorophenylacetyl Chloride: Synthesis, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylacetyl chloride, a halogenated acyl chloride, is a pivotal building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, notably the disubstituted fluorine atoms on the phenyl ring, impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, molecular structure, synthesis, reactivity, and its significant role as a precursor in the development of novel therapeutic agents.

Chemical Identity and Molecular Structure

CAS Number: 141060-00-6[1][2][3]

Molecular Formula: C₈H₅ClF₂O[1][2][3]

Molecular Weight: 190.57 g/mol [2]

The molecular architecture of this compound is characterized by a phenylacetyl chloride core with two fluorine atoms positioned at the C2 and C4 positions of the aromatic ring. The presence of these highly electronegative fluorine atoms significantly influences the electron distribution within the molecule, thereby affecting its reactivity and the properties of its derivatives.

| Property | Value |

| CAS Number | 141060-00-6 |

| Molecular Formula | C₈H₅ClF₂O |

| Molecular Weight | 190.57 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Predicted: 217.2 ± 23.0 °C (for 3-fluorophenylacetyl chloride) |

| Density | Predicted: 1.278 ± 0.06 g/cm³ (for 3-fluorophenylacetyl chloride) |

| Solubility | Soluble in organic solvents, reacts with water |

Synthesis of this compound

The primary and most common laboratory synthesis of this compound involves the conversion of its corresponding carboxylic acid, 2,4-difluorophenylacetic acid, using a suitable chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to their high efficiency and the formation of gaseous byproducts that are easily removed.

A patented method describes the synthesis using phosgene in toluene with a catalytic amount of 4-(N,N-dipropylamino)pyridine, achieving a molar yield of 90.6%.[2]

Experimental Protocol: Synthesis from 2,4-Difluorophenylacetic Acid

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2,4-Difluorophenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-difluorophenylacetic acid.

-

Add anhydrous DCM to dissolve the acid.

-

Cool the solution in an ice bath.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred solution. If using oxalyl chloride, add a catalytic amount of DMF followed by the slow addition of oxalyl chloride.

-

Allow the reaction mixture to slowly warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).

-

Carefully remove the excess chlorinating agent and solvent under reduced pressure.

-

The crude this compound can be purified by distillation under high vacuum to yield the final product.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is further activated by the inductive effect of the chlorine atom and the difluorinated phenyl ring. This makes it highly susceptible to nucleophilic attack, primarily through a nucleophilic acyl substitution mechanism.

Reaction with Amines to Form Amides

A cornerstone reaction of this compound is its reaction with primary or secondary amines to form N-substituted-2-(2,4-difluorophenyl)acetamides. This reaction is fundamental in the synthesis of a wide range of biologically active molecules.

The reaction proceeds via a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton (facilitated by a base) to yield the stable amide product.

Sources

Spectral Analysis of 2,4-Difluorophenylacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of 2,4-difluorophenylacetyl chloride incorporates a phenyl ring substituted with two fluorine atoms at positions 2 and 4, and an acetyl chloride group. This substitution pattern significantly influences the electronic environment of the molecule and, consequently, its spectral properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide characteristic signals influenced by the fluorine substituents.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of this compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of an inert solvent is crucial due to the reactivity of the acyl chloride.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals for the methylene protons and the three aromatic protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -CH₂- | ~4.1 | Singlet | N/A |

| Ar-H | 6.8 - 7.4 | Multiplet | J(H,H) and J(H,F) |

-

Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing carbonyl group, which will deshield them, leading to a downfield chemical shift. Based on data for phenylacetyl chloride, a singlet is expected around 4.1 ppm.[3]

-

Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet in the range of 6.8-7.4 ppm. The fluorine atoms will introduce both proton-proton and proton-fluorine couplings, complicating the splitting pattern.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons, with the latter showing splitting due to coupling with fluorine.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C=O | ~170 | Singlet |

| -CH₂- | ~50 | Singlet |

| C-F | 160-165 | Doublet |

| C-Ar | 110-135 | Multiple signals, some as doublets |

-

Carbonyl Carbon (C=O): The carbonyl carbon of an acyl chloride is typically found in the range of 160-180 ppm.

-

Methylene Carbon (-CH₂-): This carbon will be deshielded by the adjacent carbonyl group and is expected to appear around 50 ppm.

-

Aromatic Carbons (C-Ar): The aromatic carbons will exhibit complex splitting patterns due to one-bond and multi-bond carbon-fluorine couplings. The carbons directly bonded to fluorine will show large coupling constants.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. For this compound, the most prominent feature will be the carbonyl stretch.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in an appropriate solvent (e.g., CCl₄) can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

Predicted IR Spectrum

The IR spectrum will be dominated by a strong absorption band for the carbonyl group.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | ~1800 | Strong |

| C-F (Aromatic) | 1200 - 1300 | Strong |

| C-Cl | 600 - 800 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

-

Carbonyl Stretch (C=O): Acyl chlorides exhibit a very characteristic and strong C=O stretching absorption at a high frequency, typically around 1800 cm⁻¹.[4][5][6] This is due to the electron-withdrawing effect of the chlorine atom.

-

Carbon-Fluorine Stretch (C-F): Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1200-1300 cm⁻¹ region.

-

Carbon-Chlorine Stretch (C-Cl): The C-Cl stretch will appear in the fingerprint region, generally between 600 and 800 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for analyzing relatively small, volatile molecules like this one.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Data Acquisition: The instrument is scanned over a suitable mass-to-charge (m/z) range to detect the molecular ion and its fragments.

Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Fragment | Comments |

| 190/192 | [M]⁺ | Molecular ion peak, with the M+2 peak due to the ³⁷Cl isotope. |

| 155 | [M-Cl]⁺ | Loss of a chlorine radical to form an acylium ion. |

| 127 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |

| 91 | [C₇H₅F₂]⁺ | Represents the 2,4-difluorobenzyl cation. |

-

Molecular Ion Peak ([M]⁺): The molecular ion peak should be observed at m/z 190, with a smaller peak at m/z 192 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.[7][8]

-

Acylium Ion ([M-Cl]⁺): A common and often base peak in the mass spectra of acyl chlorides is the formation of a stable acylium ion by the loss of the chlorine atom.[7][9] For this molecule, this would correspond to a peak at m/z 155.

-

Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide, resulting in a peak at m/z 127.[9]

Caption: Predicted fragmentation pathway in mass spectrometry.

Conclusion

The spectral data of this compound can be reliably predicted based on established principles and comparison with analogous structures. The key identifying features include a singlet for the methylene protons in the ¹H NMR spectrum, a high-frequency carbonyl stretch in the IR spectrum, and a characteristic fragmentation pattern in the mass spectrum involving the loss of chlorine and carbon monoxide. This guide provides a foundational understanding for researchers working with this important chemical intermediate, enabling them to confidently characterize their materials and reaction products.

References

- BenchChem. (2025). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides.

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- (n.d.). Infrared Spectroscopy. Retrieved from a document on Infrared Spectroscopy.

- BenchChem. (n.d.). Spectroscopic Showdown: Confirming the Products of 2-Bromo-2-phenylacetyl Chloride and Its Alternatives.

-

PMC - NIH. (2025, September 25). Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties. Retrieved from [Link]

-

Chemistry Blog. (n.d.). Infrared spectra of acid chlorides. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetyl chloride. Retrieved from [Link]

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

-

YouTube. (2024, June 17). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. Retrieved from [Link]

- (n.d.). Mass Spectrometry: Fragmentation.

-

SpectraBase. (n.d.). 2,4-Difluorobenzoyl chloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Acetyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

NIST. (n.d.). 2,4-D. Retrieved from [Link]

- (n.d.). Supporting Information.

- (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information.

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenylacetyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). (2,4-Dichlorophenyl)acetyl chloride. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. 141060-00-6|this compound|BLD Pharm [bldpharm.com]

- 2. 141060-00-6 | this compound - AiFChem [aifchem.com]

- 3. Phenylacetyl chloride(103-80-0) 1H NMR spectrum [chemicalbook.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

solubility and stability of 2,4-Difluorophenylacetyl chloride

An In-depth Technical Guide to the Solubility and Stability of 2,4-Difluorophenylacetyl Chloride

Introduction: The Critical Role of a Versatile Reagent

This compound is a pivotal building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from the 2,4-difluorophenyl moiety, which, when incorporated into a larger molecule, can significantly enhance crucial properties such as metabolic stability, target affinity, and bioavailability.[3][4] As an acyl chloride, it is one of the most reactive derivatives of carboxylic acids, enabling efficient and high-yield acylation reactions.[5][6]

However, this high reactivity is a double-edged sword. It renders the compound highly susceptible to degradation, primarily through hydrolysis, and dictates its solubility characteristics.[7][8] For researchers, scientists, and drug development professionals, a comprehensive understanding of the is not merely academic; it is a prerequisite for successful synthesis, process development, formulation, and analytical method validation. This guide provides a detailed examination of these core properties, offering both foundational principles and field-proven experimental protocols to ensure its effective and safe utilization.

Physicochemical Properties

A clear understanding of a reagent's fundamental properties is the starting point for any laboratory work. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 141060-00-6 | [9][10][11] |

| Molecular Formula | C₈H₅ClF₂O | [10][12] |

| Molecular Weight | 190.57 g/mol | [12] |

| Appearance | White or off-white crystalline powder | [11] |

| Purity | Typically ≥96% | [10] |

| IUPAC Name | 2-(2,4-difluorophenyl)acetyl chloride | [10] |

Stability Analysis: Managing a Highly Reactive Acyl Chloride

The paramount factor governing the stability of this compound is its high electrophilicity at the carbonyl carbon, making it exceptionally reactive toward nucleophiles.[5][13] This reactivity necessitates stringent handling and storage protocols to prevent unwanted degradation.

Core Principles of Reactivity

The chemistry of acyl chlorides is dominated by the nucleophilic acyl substitution mechanism.[13][14] This two-step process involves the initial addition of a nucleophile to the carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond.[5][13]

The most common and often problematic reaction is hydrolysis. Acyl chlorides react violently with water, including atmospheric moisture, to produce the corresponding carboxylic acid (2,4-Difluorophenylacetic acid) and corrosive hydrogen chloride (HCl) gas.[7][8][15] This reaction is typically rapid and irreversible.

Factors Influencing Stability

-

Moisture: As detailed above, water is the primary antagonist. All operations must be conducted under strictly anhydrous conditions.[7]

-

Nucleophiles: Beyond water, other nucleophiles such as alcohols (forming esters), amines (forming amides), and even carboxylates can readily react.[13][16] Contact with these materials must be avoided during storage.

-

Bases: Strong bases can react violently with acyl chlorides.[8] Even weak bases like pyridine or triethylamine, often used to scavenge HCl during reactions, should not be pre-mixed for storage.[7]

-

Temperature: Elevated temperatures can increase the rate of degradation reactions. Storage should be in a cool environment.[17][18]

Handling and Storage Protocols

Adherence to strict handling protocols is essential for maintaining the integrity of this compound and ensuring laboratory safety.

-

Work Environment: Always handle the compound in a certified chemical fume hood to manage the release of HCl gas upon accidental exposure to moisture.[17]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat at all times.[7]

-

Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform all transfers and reactions under an inert atmosphere (e.g., nitrogen or argon).[7][17]

-

Storage: Store the reagent in a tightly sealed container, often the original manufacturer's bottle with a secure cap.[17][18] Place the container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials, away from incompatible substances like water, alcohols, bases, and oxidizing agents.[8][15][17]

Experimental Protocol: Quantitative Stability Assessment via HPLC

This protocol provides a method to determine the degradation kinetics of this compound in a given solvent upon exposure to a controlled amount of water.

-

Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its primary degradant, 2,4-Difluorophenylacetic acid.

-

Stock Solution Preparation: Under a nitrogen atmosphere, accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in an anhydrous aprotic solvent (e.g., acetonitrile).

-

Initiation of Degradation: To a known volume of the stock solution, add a precise, sub-stoichiometric amount of water (e.g., dissolved in the same anhydrous solvent) to initiate hydrolysis.

-

Time-Point Sampling: Immediately after adding water (t=0), and at predetermined intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Analysis: Immediately inject the aliquot into the HPLC system and record the peak area of the this compound.

-

Data Analysis: Plot the natural logarithm of the peak area (ln[Area]) versus time. For a pseudo-first-order reaction, the plot should be linear. The degradation rate constant (k) is the negative of the slope.[5] This quantitative data is crucial for determining the compound's shelf-life under specific conditions.

Conclusion

This compound is a highly valuable reagent whose effectiveness is intrinsically linked to its high reactivity. This reactivity demands a disciplined and informed approach to its handling, storage, and use. Stability is primarily challenged by moisture and other nucleophiles, making anhydrous and inert conditions mandatory for preventing degradation. While soluble in a variety of aprotic organic solvents, it reacts with protic solvents. By employing the principles and protocols outlined in this guide, researchers can confidently manage the challenges associated with this compound, thereby unlocking its full potential in the synthesis of novel molecules for drug discovery and beyond.

References

- A Comparative Guide to Acyl Chlorides in Organic Synthesis. (2025). Benchchem.

- A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Deriv

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.

- Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). New Jersey Department of Health.

- Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Lander University.

- Compound solubility measurements for early drug discovery. (2022). Life Chemicals.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare.

- Safety Data Sheet: Acetyl chloride. (2019). Chemos GmbH & Co.KG.

- Acetyl chloride - SAFETY D

- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). PubMed.

- Application Notes and Protocols for Nucleophilic Acyl Substitution with 3,4-Difluorophenylacetyl Chloride. (2025). Benchchem.

- 141060-00-6|this compound|BLD Pharm. (n.d.). BLD Pharm.

- Acyl chloride. (n.d.). Wikipedia.

- 141060-00-6 | this compound. (n.d.). AiFChem.

- This compound CAS NO.141060-00-6. (n.d.). Haihang Industry Co., Ltd.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

- nucleophilic addition / elimination in the reactions of acyl chlorides. (n.d.). Chemguide.

- Solubility Profile of 4-Chloro-2-fluorophenylacetic Acid in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry.

- A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. (n.d.).

- Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps.

- FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applic

- CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. (n.d.).

- 2,4-Difluorophenyl acetic acid synthesis. (n.d.). ChemicalBook.

Sources

- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Acyl chloride - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nj.gov [nj.gov]

- 9. 141060-00-6|this compound|BLD Pharm [bldpharm.com]

- 10. 141060-00-6 | this compound - AiFChem [aifchem.com]

- 11. This compound, CasNo.141060-00-6 Shanghai Jingshi Pharmaceutical Technology Co., Ltd. China (Mainland) [jingshi12.lookchem.com]

- 12. 2,4-Difluorophenyl acetic acid synthesis - chemicalbook [chemicalbook.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. fishersci.com [fishersci.com]

- 16. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 17. wcu.edu [wcu.edu]

- 18. chemos.de [chemos.de]

commercial availability and suppliers of 2,4-Difluorophenylacetyl chloride

An In-Depth Technical Guide to 2,4-Difluorophenylacetyl Chloride: Sourcing, Synthesis, and Application

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 141060-00-6) is a pivotal acid chloride intermediate, extensively utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The presence of the difluorinated phenyl ring is a key structural motif for modulating the physicochemical and pharmacokinetic properties of target compounds, such as metabolic stability and binding affinity. This guide provides an in-depth analysis of its commercial availability, primary synthesis routes, quality control methodologies, and critical applications, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's lipophilicity, metabolic stability, and target-binding interactions. This compound serves as a highly reactive and versatile building block for introducing the 2,4-difluorophenylacetyl moiety into a molecular scaffold. Its utility stems from the electrophilic nature of the acid chloride, which readily undergoes acylation reactions with a wide array of nucleophiles. This guide delves into the practical considerations for sourcing, synthesizing, and utilizing this important chemical intermediate.

Commercial Availability and Sourcing

This compound is readily available from various chemical suppliers, typically on a research to semi-bulk scale (grams to kilograms). When sourcing this reagent, it is critical to consider purity, which is paramount for reproducible synthetic outcomes. Most suppliers offer grades with purities of 96% or higher.

Table 1: Key Commercial Suppliers and Specifications

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Typical Purity |

| Oakwood Chemical | 141060-00-6 | C₈H₅ClF₂O | 190.58 | ≥97% |

| AiFChem[3] | 141060-00-6 | C₈H₅ClF₂O | 190.58 | 96%[3] |

| Apollo Scientific[4] | 141060-00-6 (Related compound) | - | - | - |

| BLD Pharm[5] | 141060-00-6 | C₈H₅ClF₂O | 190.58 | ≥97% |

| JHECHEM CO LTD[6] | 141060-00-6 | C₈H₅ClF₂O | 190.58 | Inquiry |

Note: Purity and availability are subject to change and should be confirmed with the supplier. The CAS number for the related compound 2,4-Difluorophenacyl chloride is 51336-94-8.

Synthesis and Manufacturing Principles

The most prevalent and industrially scalable synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2,4-Difluorophenylacetic acid. The choice of chlorinating agent is critical to ensure high conversion, purity, and ease of workup.

Causality of Reagent Selection

Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosgene (COCl₂).

-

Oxalyl Chloride & Thionyl Chloride: These reagents are often preferred in laboratory settings.[7][8] The reaction byproducts (HCl, CO, CO₂ for oxalyl chloride; HCl, SO₂ for thionyl chloride) are gaseous, which simplifies purification by allowing for their easy removal under reduced pressure. A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction by forming the reactive Vilsmeier reagent in situ.

-

Phosgene: While highly effective and economical for large-scale production, phosgene is extremely toxic, requiring specialized handling and equipment.[9]

Generalized Synthesis Protocol

The following protocol is a representative method for converting 2,4-Difluorophenylacetic acid to its acid chloride.

Step-by-Step Methodology:

-

Inert Atmosphere: Charge an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet with 2,4-Difluorophenylacetic acid (1.0 equiv).

-

Solvent Addition: Add an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.[8][9]

-

Catalyst Addition (Optional): Add a catalytic amount of DMF (e.g., 1-2 drops) to the stirred suspension.[7][8]

-

Chlorinating Agent Addition: Slowly add the chlorinating agent (e.g., oxalyl chloride, 1.3-2.0 equiv) dropwise at room temperature.[7][8] Vigorous gas evolution will be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours or until gas evolution ceases and the reaction is complete (monitored by TLC or ¹H NMR of a quenched aliquot).

-

Purification: Remove the solvent and excess reagent under reduced pressure. The crude this compound is often used directly in the next step without further purification. For higher purity, distillation under high vacuum can be performed.[9]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Quality Control and Analytical Methods

Ensuring the identity and purity of this compound is crucial, as impurities (especially residual starting material) can lead to side reactions and complicate downstream processes. A multi-technique approach is recommended for comprehensive quality assurance.

Table 2: Analytical Techniques for Quality Control

| Technique | Purpose | Key Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Confirms the presence of the methylene (-CH₂-) and aromatic protons with characteristic chemical shifts and coupling patterns. Purity can be estimated by comparing integrals to a known internal standard (qNMR).[10] |

| ¹⁹F NMR | Confirmation of fluorine incorporation. | Shows two distinct resonances for the two non-equivalent fluorine atoms on the aromatic ring. |

| GC-MS | Purity assessment and impurity identification. | Determines the retention time and provides the mass-to-charge ratio, confirming the molecular weight. Effective for identifying volatile impurities. |

| FT-IR | Functional group identification. | Shows a strong characteristic carbonyl (C=O) stretch for the acid chloride at approximately 1780-1815 cm⁻¹. |

| Titration | Quantitative purity determination. | A chemical titration can be used to determine the molar content of the acid chloride.[9] |

Example Protocol: GC-MS Analysis

Objective: To determine the purity of a batch of this compound and identify any volatile impurities.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in an anhydrous solvent like dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[11][12]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).[13]

-

Injector: Splitless mode, 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 amu.

-

-

Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum (M⁺ at m/z 190, with characteristic isotopic pattern for chlorine). Calculate purity based on the relative peak area.

Quality Control Workflow Diagram

Caption: Quality control workflow for chemical intermediates.

Applications in Drug Discovery and Development

This compound is a valuable reagent for synthesizing novel pharmaceutical candidates. Its primary function is as a potent acylating agent.

-

Synthesis of Heterocycles: It is a key precursor for building complex heterocyclic scaffolds, which are privileged structures in many approved drugs.[14]

-

Acylation of Amines and Alcohols: The reagent reacts readily with amines to form amides and with alcohols to form esters, enabling the facile introduction of the difluorophenylacetyl group.

-

Enzyme Inhibitors: The resulting molecular frameworks are often explored as inhibitors for various enzymes. For instance, α-ketoamides derived from related acid chlorides are investigated as inhibitors for serine and cysteine proteases, which are significant targets in oncology and virology.[14] The difluoro-substitution pattern can enhance binding affinity and improve metabolic resistance.

Safety, Handling, and Storage

As a reactive acid chloride, this compound presents several hazards that demand strict handling protocols.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[15][16][17] It is toxic if inhaled or swallowed and reacts violently with water, releasing corrosive hydrogen chloride gas.[15][18]

-

Handling: Always handle in a well-ventilated chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials like bases and alcohols.[15][16][18] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.[15]

Conclusion

This compound is a commercially accessible and highly significant reagent for modern organic synthesis, particularly in the development of fluorinated pharmaceuticals. A thorough understanding of its sourcing, synthesis, quality control, and handling is essential for its effective and safe utilization in research and development. The methodologies and principles outlined in this guide provide a comprehensive framework for scientists and professionals working with this versatile chemical building block.

References

-

This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

- Process and intermediate for the manufacture of difluoroacetyl chloride. (2019). Google Patents.

-

A Concise Gram-Scale Synthesis of a Key Intermediate to an Indole-Based Glucokinase Activator. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Supporting Information for "Click-to-Release": A New Methodology for the Synthesis of Small Molecule Libraries. (n.d.). Retrieved from [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Analytical Method Summaries. (2021). Retrieved from [Link]

-

FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. (2025). PubMed. Retrieved from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from [Link]

-

Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals. (n.d.). PubMed. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]

-

Analytical Method Summaries. (2023). Retrieved from [Link]

-

Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. (n.d.). OSTI.GOV. Retrieved from [Link]

Sources

- 1. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 141060-00-6 | this compound - AiFChem [aifchem.com]

- 4. 51336-94-8 Cas No. | 2,4-Difluorophenacyl chloride | Apollo [store.apolloscientific.co.uk]

- 5. 141060-00-6|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2,4-Difluorophenyl acetic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. osti.gov [osti.gov]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Safe Handling of 2,4-Difluorophenylacetyl Chloride

For researchers, scientists, and drug development professionals, the utility of reactive chemical intermediates like 2,4-Difluorophenylacetyl chloride is matched only by the imperative for their safe and meticulous handling. This guide provides an in-depth, experience-driven framework for managing this compound, moving beyond mere procedural steps to explain the fundamental causality behind each precaution. Our focus is on creating self-validating systems of safety that ensure both experimental integrity and, most importantly, personnel protection.

Section 1: Core Hazard Analysis—Understanding the "Why"

This compound (CAS No. 141060-00-6) is an acyl chloride, a class of organic compounds known for their high reactivity.[1] This reactivity is the source of both their synthetic utility and their primary hazards. The core danger stems from its violent reaction with nucleophiles, most notably water.

The Hydrolysis Cascade: Upon contact with moisture—be it atmospheric humidity, water from a quenching bath, or biological tissue—this compound rapidly hydrolyzes. This is not a benign reaction; it produces 2,4-Difluorophenylacetic acid and highly corrosive hydrogen chloride (HCl) gas.[1][2] The HCl gas is responsible for the fuming appearance of the liquid and is the primary agent behind the severe respiratory, skin, and eye damage the compound can inflict.[2][3]

GHS Classification and Health Effects

Understanding the Globally Harmonized System (GHS) classification is critical for immediate hazard recognition.

| Hazard Class | Hazard Statement | GHS Pictogram | Causality and Field Insight |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[4][5] | The immediate and severe burns are a direct result of the rapid hydrolysis on moist skin, generating hydrochloric acid.[6] The initial contact may not be immediately painful, creating a false sense of security. Delayed and deep tissue damage is a significant risk. | |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[4] | Ingestion leads to rapid corrosion of the gastrointestinal tract.[7] Systemic toxicity is a concern, but the immediate, severe internal burns are the most life-threatening aspect. Inducing vomiting is contraindicated as it would re-expose the esophagus to the corrosive material.[8][9] | |

| Serious Eye Damage | H314/H318: Causes serious eye damage.[10] | The cornea and conjunctiva are extremely sensitive to the corrosive effects of HCl. Contact can lead to permanent blindness.[7] The speed of damage necessitates immediate and prolonged irrigation. |

Note: GHS classifications can vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the material you are handling.

Physicochemical and Reactivity Hazards

-

Water Reactivity: Reacts violently with water, alcohols, amines, and strong bases.[11][12] This reaction is highly exothermic and liberates toxic, corrosive HCl gas.[2]

-

Combustibility: While not highly flammable, it is a combustible liquid.[13][14] Fire will produce hazardous decomposition products, including carbon oxides, hydrogen chloride, and potentially even more toxic gaseous hydrogen fluoride (HF) and phosgene.[7][13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, and metals.[8][12] It should not be stored in metal containers.[15]

Section 2: Proactive Exposure Control and Personal Protection

Safety protocols must be designed to prevent exposure entirely. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and finally, PPE—is the guiding principle.

Mandatory Engineering Controls

All handling of this compound must be conducted within a certified chemical fume hood with sufficient airflow.[8][12] This is non-negotiable. The fume hood contains vapors and provides a physical barrier. An eyewash station and safety shower must be located in the immediate vicinity of the handling area.[12][13]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be specific to the hazards of acyl chlorides.

| PPE Item | Specification | Rationale and Expert Advice |

| Hand Protection | Butyl or other chemically resistant gloves (e.g., DuPont Tychem®).[2] Double-gloving is strongly recommended. | Nitrile gloves offer minimal protection and should only be used as an inner layer if at all. Acyl chlorides can permeate nitrile quickly. Always inspect gloves for pinholes or degradation before use. Remove gloves and wash hands thoroughly after handling. |

| Eye & Face Protection | Tight-fitting chemical safety goggles and a full-face shield.[8][15] | Goggles protect against splashes and vapors entering from the sides. The face shield protects the rest of the face from splashes during dispensing or quenching operations. Standard safety glasses are inadequate. |

| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | A chemically resistant apron over the lab coat is advisable for larger quantities. Ensure clothing provides full coverage. |

| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge may be required if there is a risk of exposure exceeding limits, such as during a spill cleanup.[12] | Respirator use must be part of a formal respiratory protection program, including fit-testing and training. |

Section 3: Field-Proven Handling and Emergency Protocols

The following protocols are designed as self-validating systems, with built-in checks to ensure safety at each stage.

Workflow for Safe Handling and Dispensing

This workflow minimizes the risk of exposure and reaction.

Caption: Step-by-step workflow for handling this compound.

Key Causality-Driven Steps:

-

Step 3 & 5 (Inert Setup): Acyl chlorides are moisture-sensitive.[13] Using oven-dried glassware and maintaining a positive pressure of an inert gas (Nitrogen or Argon) prevents hydrolysis, preserving the reagent's integrity and preventing the release of HCl gas.

-

Step 7 (Slow Dispensing): A slow, controlled addition to the reaction mixture prevents dangerous exothermic reactions. A syringe or cannula transfer is preferable to pouring.

-

Step 9 (Quenching): Never dispose of unreacted acyl chloride. Residual amounts in syringes or on surfaces must be neutralized. A slow addition to a stirred, weak basic solution (like sodium bicarbonate) or an alcohol is a controlled way to neutralize its reactivity.[16]

Emergency Procedures: A Decision-Based Framework

In the event of an emergency, a clear, logical response is critical.

Caption: Decision tree for emergency response procedures.

First Aid Insights:

-

Skin Contact: Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][13] Do not attempt to neutralize with a base on the skin. Seek immediate medical attention.[13]

-

Eye Contact: Seconds are critical. Forcibly hold the eyelids open and flush with water at an eyewash station for a minimum of 15-30 minutes.[13][17] Immediate medical transport is required.

-

Inhalation: Move the victim to fresh air immediately.[7][13] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[8] Seek immediate medical attention.

-

Spill Response: For small spills, trained personnel can use an inert absorbent material like dry sand or vermiculite to contain it.[14][17] NEVER use water or combustible materials. For large spills, evacuate the area and call emergency personnel.

Section 4: Storage and Disposal

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen is common).[12][18] The storage area must be cool, dry, well-ventilated, and designated as a corrosives area, away from incompatible materials like bases and alcohols.[8][17]

-

Disposal: All waste, including contaminated absorbents and empty containers, must be treated as hazardous. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][13] Never wash un-quenched this compound down the drain.

By understanding the chemical principles behind the hazards and implementing these multi-layered, causality-driven safety protocols, researchers can confidently and safely utilize this compound in their critical work.

References

-

Sciencemadness Wiki. (2023). Acyl chloride. [Link]

-

New Jersey Department of Health. (N.D.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

-

Yufeng. (2024). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

-

PubChem. (N.D.). 2,2-Difluoroacetyl chloride. National Center for Biotechnology Information. [Link]

-

Loba Chemie. (2021). Safety Data Sheet: Phenylacetyl chloride. [Link]

-

PubChem. (N.D.). 4-Fluorophenylacetyl chloride. National Center for Biotechnology Information. [Link]

-

PubChem. (N.D.). Fluoroacetyl chloride. National Center for Biotechnology Information. [Link]

-

New Jersey Department of Health. (N.D.). Hazardous Substance Fact Sheet: Phenylacetyl Chloride. [Link]

Sources

- 1. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 2. nj.gov [nj.gov]

- 3. Fluoroacetyl chloride | C2H2ClFO | CID 9663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 141060-00-6|this compound|BLD Pharm [bldpharm.com]

- 5. 141060-00-6 | this compound - AiFChem [aifchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. 4-Fluorophenylacetyl chloride | C8H6ClFO | CID 3744988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. nj.gov [nj.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Reactivity of 2,4-Difluorophenylacetyl Chloride with Nucleophiles: A Guide for Synthetic Chemists

An In-Depth Technical Guide:

Abstract

2,4-Difluorophenylacetyl chloride is a pivotal intermediate in contemporary organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials. Its reactivity is governed by the potent electrophilicity of the acyl chloride moiety, which is significantly modulated by the electronic effects of the difluorinated aromatic ring. This guide provides an in-depth exploration of the core reactivity of this compound with a range of common nucleophiles. We will dissect the underlying mechanisms, present field-proven experimental protocols, and explain the causality behind critical process parameters, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile building block.

Foundational Principles: The Electronic Character of this compound

Acyl chlorides are among the most reactive carboxylic acid derivatives, a characteristic attributed to the combination of an electron-deficient carbonyl carbon and the presence of a good leaving group, the chloride ion.[1][2] The carbon atom of the carbonyl group is highly electrophilic due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms.[2][3][4]

In the specific case of this compound, this intrinsic reactivity is further amplified. The two fluorine atoms on the phenyl ring exert a powerful electron-withdrawing inductive effect (-I).[5][6] This effect pulls electron density away from the aromatic ring and, consequently, from the attached acetyl group. This withdrawal of electrons intensifies the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to attack by nucleophiles.

While fluorine can also exert a weaker, opposing resonance (or mesomeric) effect (+M) by donating a lone pair of electrons into the π-system, the inductive effect is dominant for halogens in influencing the reactivity of attached functional groups.[5][7][8] The net result is a highly activated acyl chloride, primed for efficient transformation.

The Core Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles universally proceed via a well-established nucleophilic addition-elimination mechanism .[2][3][9] This is a two-step process:

-

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate where the oxygen atom carries a negative charge.[3][4][9]

-

Elimination: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group—in this case, the chloride ion.[4][9]

The overall result is the substitution of the chloride with the incoming nucleophile.[9]

Caption: General mechanism for nucleophilic acyl substitution.

Reactivity with Key Nucleophile Classes: Protocols and Insights

The high reactivity of this compound makes it a versatile precursor for a variety of functional groups.[1] However, this reactivity also necessitates careful handling, particularly under anhydrous conditions, as it reacts readily with atmospheric moisture.[2]

Reaction with Amines: Synthesis of Amides

The reaction with primary or secondary amines is one of the most common and efficient transformations, yielding N-substituted 2-(2,4-difluorophenyl)acetamides.[][11] The reaction is typically rapid and exothermic.[][12]

Causality Behind the Protocol: The reaction produces hydrogen chloride (HCl) as a byproduct.[12] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base (e.g., triethylamine, pyridine, or DIEA) is added to scavenge the HCl, allowing the reaction to proceed to completion.[11][13][14] An excess of the reactant amine can also serve this purpose.[1][12] Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they do not react with the acyl chloride.[11]

Field-Proven Protocol: Synthesis of N-Benzyl-2-(2,4-difluorophenyl)acetamide

-

Inert Atmosphere: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.

-

Reagent Charging: Dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.2 M concentration relative to the amine).

-